molecular formula 13C6C6H14N4O4S B602549 Sulfadimethoxine 13C6 (phenyl 13C6) CAS No. 1334378-48-1

Sulfadimethoxine 13C6 (phenyl 13C6)

Cat. No. B602549
M. Wt: 316.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfadimethoxine 13C6 (phenyl 13C6) is a sulfonamide antibiotic . It has the molecular formula C12H14N4O4S and a molecular weight of 316.29 g/mol . The IUPAC name for this compound is 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide .


Molecular Structure Analysis

The molecular structure of Sulfadimethoxine 13C6 (phenyl 13C6) includes a pyrimidine ring attached to a benzene ring via a sulfonamide group . The benzene ring is labeled with 13C, an isotope of carbon .


Physical And Chemical Properties Analysis

Sulfadimethoxine 13C6 (phenyl 13C6) has several computed properties. It has a molecular weight of 316.29 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 316.09370513 g/mol . It has a topological polar surface area of 125 Ų and a heavy atom count of 21 .

Scientific Research Applications

Sulfadimethoxine 13C6 (phenyl 13C6) is an analytical standard . It is often used in the fields of forensics and toxicology , as well as in pharmaceutical research . The compound is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

The compound’s empirical formula is 13C6C6H14N4O4S and it has a molecular weight of 316.28 . Its structure includes a sulfonamide group , which is a common feature in many antibiotics .

In terms of application, Sulfadimethoxine 13C6 (phenyl 13C6) is typically used as a reference material in analytical chemistry . It can be used to calibrate instruments, validate methods, and ensure the accuracy of results .

  • Pharmaceutical and Veterinary Compounds Analysis

    • Sulfadimethoxine 13C6 (phenyl 13C6) is used in the analysis of pharmaceutical and veterinary compounds . It helps in the identification and quantification of these compounds in various samples.
    • The compound is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose .
  • Environmental Analysis

    • Sulfadimethoxine 13C6 (phenyl 13C6) can also be used in environmental analysis . It can help in the detection and quantification of sulfadimethoxine in environmental samples such as water or soil.
  • Forensics and Toxicology

    • In forensics and toxicology, Sulfadimethoxine 13C6 (phenyl 13C6) can be used as a reference standard in the analysis of biological samples .
  • Pharmaceutical and Veterinary Compounds Analysis

    • Sulfadimethoxine 13C6 (phenyl 13C6) is used in the analysis of pharmaceutical and veterinary compounds . It helps in the identification and quantification of these compounds in various samples.
    • The compound is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose .
  • Environmental Analysis

    • Sulfadimethoxine 13C6 (phenyl 13C6) can also be used in environmental analysis . It can help in the detection and quantification of sulfadimethoxine in environmental samples such as water or soil.
  • Forensics and Toxicology

    • In forensics and toxicology, Sulfadimethoxine 13C6 (phenyl 13C6) can be used as a reference standard in the analysis of biological samples .

Safety And Hazards

Sulfadimethoxine 13C6 (phenyl 13C6) can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORFUFYDOWNEF-CICUYXHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfadimethoxine 13C6

CAS RN

1334378-48-1
Record name 1334378-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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